molecular formula C7H10N4 B1424963 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile CAS No. 60866-60-6

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile

Cat. No.: B1424963
CAS No.: 60866-60-6
M. Wt: 150.18 g/mol
InChI Key: TYBLNWJCFRAZAB-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites. Additionally, this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity or receptor signaling[9][9]. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of endogenous and exogenous compounds . This can result in changes in the levels of metabolites and affect overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, certain transporters may facilitate its uptake into cells, while binding proteins can sequester it in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and other nuclear processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a suitable nitrile compound under specific conditions. One common method involves the use of 3,5-dimethyl-1H-1,2,4-triazole and 3-bromopropanenitrile in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-6-9-7(2)11(10-6)5-3-4-8/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBLNWJCFRAZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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